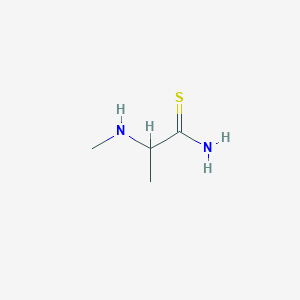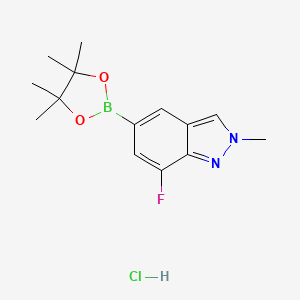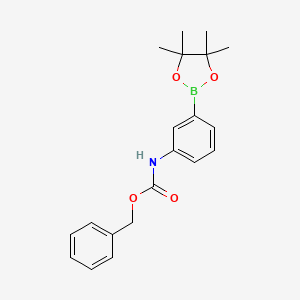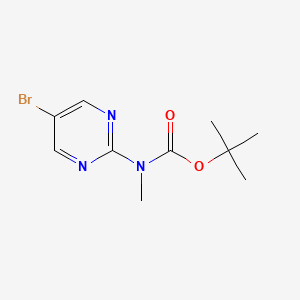
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an amine in the presence of a cyclizing agent can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the cyclopropyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to simpler amine derivatives .
Aplicaciones Científicas De Investigación
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and cyclopropyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of an amine.
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride: Contains an oxadiazole ring instead of an oxazole ring.
Uniqueness
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific combination of the oxazole ring and cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H13ClN2O |
|---|---|
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
2-(3-cyclopropyl-1,2-oxazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-4-3-7-5-8(10-11-7)6-1-2-6;/h5-6H,1-4,9H2;1H |
Clave InChI |
YBYSRJOFJKEJKT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NOC(=C2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)
![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)




![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)
![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)
